molecular formula C12H4F6N2 B3041851 3,5-Bis(trifluoromethyl)benzalmalononitrile CAS No. 389614-54-4

3,5-Bis(trifluoromethyl)benzalmalononitrile

Cat. No. B3041851
CAS RN: 389614-54-4
M. Wt: 290.16 g/mol
InChI Key: AEDPFRYJYDRZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(trifluoromethyl)benzalmalononitrile is a chemical compound with the molecular formula C12H4F6N2 . It is not intended for human or veterinary use, but for research purposes.


Synthesis Analysis

The synthesis of compounds related to this compound has been reported in several studies . For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two trifluoromethyl groups and a malononitrile group . The molecular weight of this compound is 290.16 g/mol .

Advantages and Limitations for Lab Experiments

3,5-Bis(trifluoromethyl)benzalmalononitrile has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in high purity and yield. It is also highly fluorescent, making it an ideal probe for the detection of metal ions. However, this compound has limitations as well. It is highly toxic and can pose a risk to researchers if not handled properly. It is also highly reactive and can react with other compounds in the lab, leading to unwanted side reactions.

Future Directions

There are several future directions for the study of 3,5-Bis(trifluoromethyl)benzalmalononitrile. One potential direction is the development of new fluorescent probes using this compound as a building block. Another potential direction is the study of this compound's interactions with various biological molecules and its potential use as a drug candidate. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for scientific research.

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzalmalononitrile has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a building block in the synthesis of various organic compounds such as dendrimers, polymers, and liquid crystals.

Safety and Hazards

The safety data sheet for a related compound, 3,5-Bis(trifluoromethyl)benzylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

2-[[3,5-bis(trifluoromethyl)phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F6N2/c13-11(14,15)9-2-7(1-8(5-19)6-20)3-10(4-9)12(16,17)18/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDPFRYJYDRZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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